molecular formula C13H17NO3 B14558883 Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate CAS No. 62004-75-5

Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate

Cat. No.: B14558883
CAS No.: 62004-75-5
M. Wt: 235.28 g/mol
InChI Key: SDDOLWLHPYANSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate has several scientific research applications:

Mechanism of Action

The exact mechanism of action of Ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate remains unknown. it is believed to display possible cholinergic properties, potentiate dopamine, and partially inhibit serotonin . These actions suggest that it may interact with neurotransmitter systems in the brain to enhance cognitive functions.

Properties

CAS No.

62004-75-5

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-[benzyl(methyl)amino]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)12(10-15)14(2)9-11-7-5-4-6-8-11/h4-8,10,15H,3,9H2,1-2H3

InChI Key

SDDOLWLHPYANSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)N(C)CC1=CC=CC=C1

Origin of Product

United States

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